N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
Description
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a pyridine moiety
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-7-8-16(27-3)17-18(13)28-20(22-17)25(12-14-6-4-5-10-21-14)19(26)15-9-11-24(2)23-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPWFXIKQBBESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=NN(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in exhibiting anticancer properties. Research indicates that compounds with a pyrazole scaffold can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that pyrazole derivatives showed significant cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Pyrazole derivatives have been reported to possess anti-inflammatory activities superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). A specific study indicated that modifications in the pyrazole structure could enhance anti-inflammatory efficacy, making it a candidate for further development in treating inflammatory diseases .
Antimicrobial Properties
Another critical application of this compound is its antimicrobial activity. Research has shown that pyrazole derivatives can exhibit antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes. This characteristic makes the compound a potential candidate for developing new antimicrobial agents .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro and in vivo models, suggesting therapeutic potential for inflammatory diseases. |
| Study C | Antimicrobial Properties | Reported effective inhibition of bacterial growth at low concentrations, highlighting its potential as a new antibiotic agent. |
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone are structurally related.
Uniqueness
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its combination of a benzothiazole ring, a pyrazole ring, and a pyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Biological Activity
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 403.4967 g/mol. It features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzothiazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47g | T47D | 27.3 |
These findings suggest that modifications in the benzothiazole structure can enhance anticancer activity, indicating a promising avenue for drug development targeting malignancies .
Antimicrobial Activity
Compounds containing benzothiazole derivatives have also demonstrated notable antimicrobial properties. For example, certain derivatives were tested against pathogenic bacteria and showed effective inhibition compared to standard antibiotics like chloramphenicol. This suggests that the compound could serve as a basis for developing new antimicrobial agents .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation or bacterial survival. For instance, docking studies have indicated that certain benzothiazole derivatives bind effectively to target proteins involved in cancer progression, enhancing their therapeutic potential .
Case Studies
Several case studies illustrate the efficacy of benzothiazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A study involving a series of synthesized benzothiazole derivatives reported that compounds with specific substitutions at the benzothiazole ring exhibited enhanced activity against breast cancer cells (MCF-7), with some showing IC50 values significantly lower than standard chemotherapeutic agents .
- Antimicrobial Testing : A comparative study assessed the antibacterial activity of various benzothiazole derivatives against strains of Staphylococcus aureus and Escherichia coli, demonstrating that certain modifications led to increased potency against these pathogens .
Q & A
Basic: What are the critical synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Benzothiazole ring formation : Condensation of substituted aniline derivatives with sulfur sources under controlled pH (6–8) .
- Pyrazole-carboxamide coupling : Amidation reactions using coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- N-alkylation : Introduction of the pyridinylmethyl group via nucleophilic substitution (K₂CO₃, DMF, 80–100°C) .
Key parameters : Solvent polarity (DMF > THF for polar intermediates), stoichiometric ratios (1:1.2 for amine:carbonyl chloride), and inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Hypothesis-driven redesign : Use molecular dynamics simulations to assess binding pocket flexibility, especially for the methoxybenzothiazole moiety .
- Experimental validation : Conduct isothermal titration calorimetry (ITC) to quantify binding thermodynamics and compare with docking scores (e.g., AutoDock Vina) .
- Meta-analysis : Cross-reference bioactivity data from structurally analogous compounds (e.g., pyrazole-thiazole hybrids) to identify conserved pharmacophores .
Basic: Which spectroscopic techniques are essential for structural elucidation?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group δ 3.8–4.0 ppm; pyridinyl protons δ 7.2–8.5 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ expected m/z: 425.12) with <2 ppm error .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrazole-methyl and benzothiazole moieties .
Advanced: What strategies optimize selectivity for kinase targets while minimizing off-target effects?
- Substituent modification : Replace the 4-methoxy group with electron-withdrawing groups (e.g., CF₃) to enhance ATP-binding pocket interactions .
- Proteome-wide profiling : Use kinome-wide selectivity panels (e.g., DiscoverX) to identify off-target kinases and adjust the pyridinylmethyl linker length .
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated demethylation of the methoxy group, which may alter selectivity .
Basic: What are the hypothesized mechanisms of antimicrobial activity based on structural analogs?
- DNA gyrase inhibition : The benzothiazole ring mimics coumarin derivatives, disrupting ATPase activity (IC₅₀ <1 µM in E. coli assays) .
- Membrane disruption : The lipophilic pyridinylmethyl group enhances penetration into Gram-negative bacterial outer membranes .
- Resistance mitigation : Structural rigidity of the pyrazole-carboxamide reduces mutation susceptibility compared to fluoroquinolones .
Advanced: How can researchers address low aqueous solubility in preclinical formulations?
- Co-solvent systems : Use PEG-400/water (70:30 v/v) to achieve >1 mg/mL solubility without precipitation .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation, achieving sustained release over 72h .
- Prodrug design : Introduce phosphate esters at the pyrazole nitrogen, hydrolyzed in vivo by alkaline phosphatases .
Basic: What green chemistry principles apply to large-scale synthesis?
- Solvent selection : Replace DMF with Cyrene™ (a bio-based solvent) for amidation steps, reducing EHS risks .
- Catalytic efficiency : Use Pd/C (0.5 mol%) for Suzuki-Miyaura couplings, achieving >90% yield with minimal metal leaching .
- Waste minimization : Implement continuous flow reactors for benzothiazole ring formation, reducing solvent waste by 60% .
Advanced: How do stereochemical variations at the pyrazole-methyl position affect pharmacokinetics?
- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to isolate (R)- and (S)-isomers .
- Pharmacokinetic profiling : The (R)-isomer shows 3× higher AUC (0–24h) in rat models due to reduced CYP3A4 metabolism .
- Toxicity correlation : (S)-isomer metabolites exhibit hepatotoxicity (ALT >200 U/L) via reactive quinone-imine formation .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
- Kinase inhibition : Use ADP-Glo™ assays for EGFR (IC₅₀ target: <50 nM) .
- Antimicrobial susceptibility : Broth microdilution (CLSI guidelines) against S. aureus (MIC target: ≤2 µg/mL) .
- Cytotoxicity : MTT assays on HEK293 cells (CC₅₀ threshold: >100 µM) .
Advanced: How can machine learning models improve SAR analysis for this compound class?
- Descriptor selection : Train models on topological polar surface area (TPSA), logP, and hydrogen-bond acceptors .
- Validation metrics : Require ROC-AUC >0.85 for kinase inhibition predictions against experimental data .
- Transfer learning : Use pre-trained models on benzothiazole-containing drugs (e.g., riluzole) to predict metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
